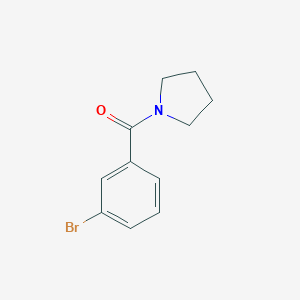

(3-Bromobenzoyl)pyrrolidine

説明

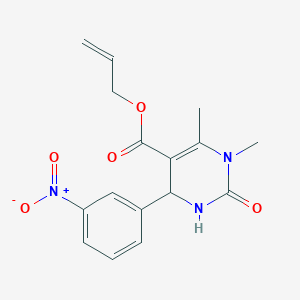

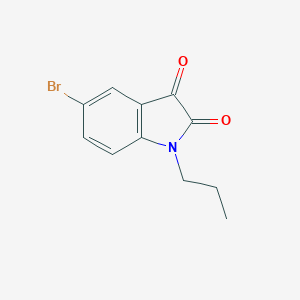

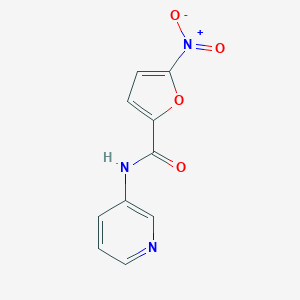

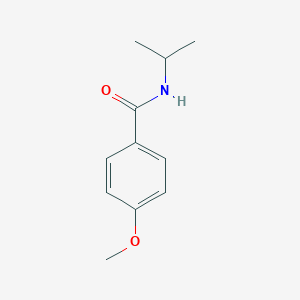

“(3-Bromobenzoyl)pyrrolidine” is an organic compound that consists of a benzene ring, a pyrrolidine ring, and a bromine atom attached to the benzene ring at the meta position. It has a molecular weight of 254.13 .

Synthesis Analysis

“(3-Bromobenzoyl)pyrrolidine” can be synthesized in several ways, including the reaction of pyrrolidine with 3-bromobenzoyl chloride or via the Suzuki-Miyaura cross-coupling reaction. The synthesis of pyrrolidines has been widely studied and various methods have been developed .Molecular Structure Analysis

The molecular formula of “(3-Bromobenzoyl)pyrrolidine” is C11H12BrNO . The InChI code is 1S/C11H12BrNO/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 .Physical And Chemical Properties Analysis

“(3-Bromobenzoyl)pyrrolidine” is a white crystalline solid with a molecular weight of 289.17 g/mol. It has a melting point of 119-121°C and a boiling point of 492.6°C. The compound is slightly soluble in water and highly soluble in organic solvents such as ethanol and acetone. Its density is predicted to be 1.469±0.06 g/cm3 .科学的研究の応用

Drug Discovery and Development

(3-Bromobenzoyl)pyrrolidine: is a valuable scaffold in medicinal chemistry due to its pyrrolidine ring, which is a common feature in biologically active compounds. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of pharmacophore space due to its sp3 hybridization . This compound can be used to synthesize novel drug candidates with selective biological activity.

Structure-Activity Relationship (SAR) Studies

The stereochemistry of (3-Bromobenzoyl)pyrrolidine can significantly influence its biological profile. Different stereoisomers and spatial orientations of substituents can lead to varied binding modes to enantioselective proteins, which is crucial for SAR studies . Researchers can use this compound to investigate the impact of steric factors on biological activity.

Synthesis of Bioactive Molecules

The pyrrolidine ring of (3-Bromobenzoyl)pyrrolidine is often incorporated into bioactive molecules for the treatment of human diseases. It can be used to create compounds with target selectivity characterized by the pyrrolidine ring and its derivatives, such as pyrrolizines and prolinol derivatives .

Proteomics Research

As a proteomics research tool, (3-Bromobenzoyl)pyrrolidine can be used to study protein interactions and functions. Its ability to interact with various proteins due to its structural features makes it a candidate for probing biological pathways .

Molecular Structure Analysis

The heterocyclic ring present in (3-Bromobenzoyl)pyrrolidine is a key feature for molecular structure analysis. It can be used to study the influence of heterocyclic structures on the properties of molecules.

Pharmacophore Modeling

The three-dimensional coverage provided by the non-planarity of the pyrrolidine ring, a phenomenon called “pseudorotation,” is significant for pharmacophore modeling(3-Bromobenzoyl)pyrrolidine can be used to model pharmacophores that mimic the spatial orientation of biological targets .

特性

IUPAC Name |

(3-bromophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWDUMGAQDJYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354197 | |

| Record name | (3-BROMOBENZOYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromobenzoyl)pyrrolidine | |

CAS RN |

346721-91-3 | |

| Record name | (3-BROMOBENZOYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。